molecular formula C14H22O2 B14655321 Methyl 4-(4-methylpent-3-en-1-yl)cyclohex-3-ene-1-carboxylate CAS No. 53311-89-0

Methyl 4-(4-methylpent-3-en-1-yl)cyclohex-3-ene-1-carboxylate

Cat. No.: B14655321
CAS No.: 53311-89-0
M. Wt: 222.32 g/mol
InChI Key: XOXPZXHZVPUDTL-UHFFFAOYSA-N
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Description

Methyl 4-(4-methylpent-3-en-1-yl)cyclohex-3-ene-1-carboxylate is an organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-methylpent-3-en-1-yl)cyclohex-3-ene-1-carboxylate typically involves the Diels-Alder reaction between myrcene and methacrolein . This reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Diels-Alder reactions with optimized reaction conditions to maximize efficiency and minimize costs. The use of advanced catalysts and reaction monitoring techniques can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-methylpent-3-en-1-yl)cyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclohexene derivatives.

Scientific Research Applications

Methyl 4-(4-methylpent-3-en-1-yl)cyclohex-3-ene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(4-methylpent-3-en-1-yl)cyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(4-methylpent-3-en-1-yl)cyclohex-3-ene-1-carboxylate is unique due to its specific ester functional group and the presence of a methylpent-3-en-1-yl substituent

Properties

IUPAC Name

methyl 4-(4-methylpent-3-enyl)cyclohex-3-ene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O2/c1-11(2)5-4-6-12-7-9-13(10-8-12)14(15)16-3/h5,7,13H,4,6,8-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOXPZXHZVPUDTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC1=CCC(CC1)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00530115
Record name Methyl 4-(4-methylpent-3-en-1-yl)cyclohex-3-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00530115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53311-89-0
Record name Methyl 4-(4-methylpent-3-en-1-yl)cyclohex-3-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00530115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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